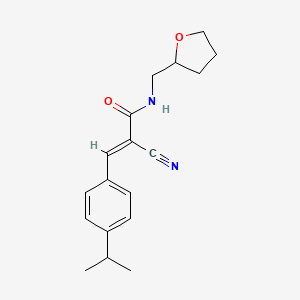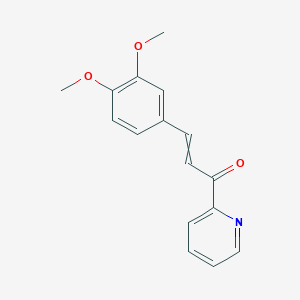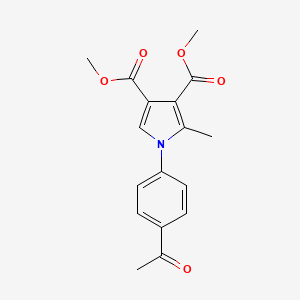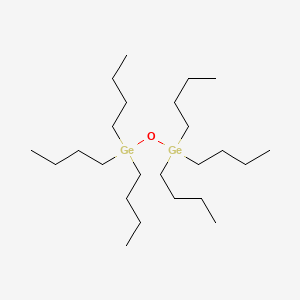
9-Methyl-anthracene, picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-anthracene, picrate: is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its unique photophysical and photochemical properties, making it valuable in various scientific and industrial applications . The picrate form is particularly interesting due to its enhanced reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-anthracene typically involves the methylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions usually involve an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of 9-Methyl-anthracene often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions typically yield dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are used for halogenation reactions.
Major Products: The major products formed from these reactions include anthraquinone, dihydroanthracene, and various substituted anthracenes, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: 9-Methyl-anthracene is used as a building block in organic synthesis, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices .
Biology: In biological research, it serves as a probe for studying molecular interactions and dynamics due to its fluorescent properties .
Medicine: While not directly used as a drug, derivatives of 9-Methyl-anthracene are explored for their potential in photodynamic therapy and as diagnostic agents .
Industry: Industrially, it is used in the production of dyes, pigments, and other materials that require stable aromatic compounds .
Mechanism of Action
The mechanism by which 9-Methyl-anthracene exerts its effects is primarily through its interaction with light. Upon absorption of photons, it undergoes electronic excitation, leading to fluorescence or phosphorescence. This property is exploited in various applications, including imaging and sensing . The molecular targets and pathways involved are primarily related to its ability to interact with other molecules through π-π stacking and other non-covalent interactions .
Comparison with Similar Compounds
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield.
9-Bromoanthracene: Used in similar applications but with different reactivity due to the presence of a bromine atom.
Anthraquinone: An oxidized form of anthracene with distinct chemical properties.
Uniqueness: 9-Methyl-anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its picrate form further enhances its stability and reactivity, making it suitable for specialized applications in photonics and materials science .
Properties
CAS No. |
7476-02-0 |
|---|---|
Molecular Formula |
C21H15N3O7 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
9-methylanthracene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H12.C6H3N3O7/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-10H,1H3;1-2,10H |
InChI Key |
DYZCERXWNYBQOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=CC3=CC=CC=C13.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11962108.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11962140.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11962151.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962152.png)

![2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride](/img/structure/B11962156.png)
![(3Z)-1-(4-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962161.png)
![ethyl 4-({[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11962164.png)
![(5E)-5-(4-propoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11962170.png)
![Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11962178.png)

